molecular formula C20H20N2O5 B13391361 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine

Cat. No.: B13391361
M. Wt: 368.4 g/mol
InChI Key: GCQNMZCRYMMHTM-UHFFFAOYSA-N
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Description

N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide nitrogen is methylated. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N’-methyl-L-asparagine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Fmoc-N’-methyl-L-asparagine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N’-methyl-L-asparagine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

N-Fmoc-N’-methyl-L-asparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a building block for introducing N-methylated asparagine residues. This modification can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .

In medicinal chemistry, N-Fmoc-N’-methyl-L-asparagine is used to develop peptide-based drugs with improved pharmacokinetic properties. It is also employed in the study of protein-protein interactions and the design of peptide-based inhibitors .

Mechanism of Action

The mechanism of action of N-Fmoc-N’-methyl-L-asparagine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methylation of the side chain amide nitrogen can influence the conformation and stability of the resulting peptides, potentially enhancing their biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-asparagine: Similar to N-Fmoc-N’-methyl-L-asparagine but without the methylation on the side chain amide nitrogen.

    N-Fmoc-N’-methyl-L-glutamine: Similar structure but with a glutamine residue instead of asparagine.

Uniqueness

N-Fmoc-N’-methyl-L-asparagine is unique due to the combination of Fmoc protection and side chain methylation. This dual modification provides enhanced stability and specificity in peptide synthesis, making it a valuable tool for researchers in various fields .

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid

InChI

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

GCQNMZCRYMMHTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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